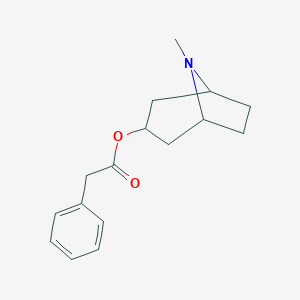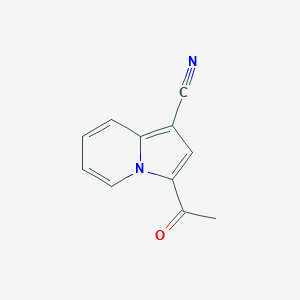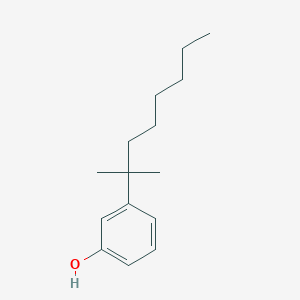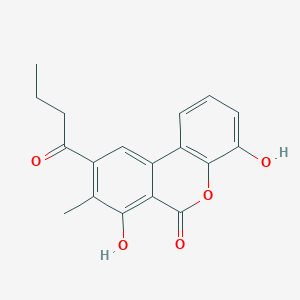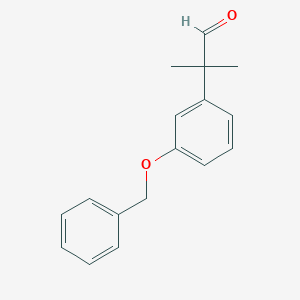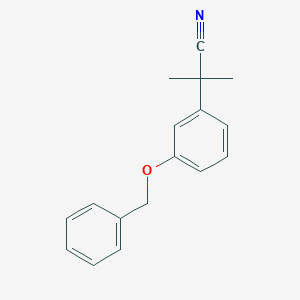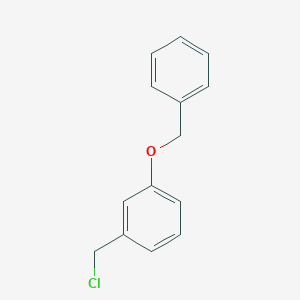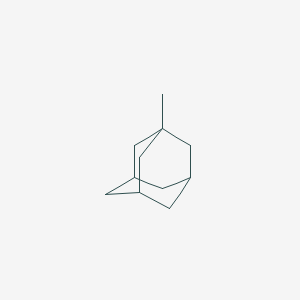
1-Metiladamantano
Descripción general
Descripción
1-Methyladamantane is a chemical compound with the molecular formula C₁₁H₁₈. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. The addition of a methyl group to the adamantane framework results in 1-Methyladamantane, which is known for its stability and distinctive properties .
Aplicaciones Científicas De Investigación
1-Methyladamantane has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex adamantane derivatives.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise as antiviral agents, including activity against the Ebola virus.
Industry: It is used in the production of high-energy fuels and lubricants.
Mecanismo De Acción
Target of Action
1-Methyladamantane is a unique compound with a cage-like structure that has been used as a platform for synthesizing chiral molecules It has been used as a precursor to chiral methyl-phenyl-adamantane carboxamide, which has shown promising in vitro activity against the ebola virus .
Mode of Action
For instance, a derivative of 1-Methyladamantane, (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide, has shown notable activity against the Ebola virus . The specific interactions between this compound and its targets, leading to its antiviral activity, are subjects of ongoing research.
Result of Action
For instance, a derivative of 1-Methyladamantane has shown notable activity against the Ebola virus . The specific molecular and cellular effects resulting from this activity are subjects of ongoing research.
Métodos De Preparación
1-Methyladamantane can be synthesized through various methods. One common approach involves the isomerization of 2-methyl-tricyclo[5.2.1.0²,⁶]decane in the presence of an anhydrous aluminum halide . Another method includes the reduction of 1-bromoadamantane with lithium aluminum hydride, followed by methylation using tributyltin hydride . Industrial production often scales up these methods to produce larger quantities efficiently.
Análisis De Reacciones Químicas
1-Methyladamantane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: It can undergo substitution reactions, where the methyl group or hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Methyladamantane can be compared with other adamantane derivatives such as:
- 1,3-Dimethyladamantane
- 1,3,5,7-Tetramethyladamantane
- Memantine (used in the treatment of Alzheimer’s disease)
These compounds share the adamantane core structure but differ in the number and position of methyl groups, which can significantly affect their chemical and biological properties. 1-Methyladamantane is unique due to its specific substitution pattern, which imparts distinct reactivity and applications.
Propiedades
IUPAC Name |
1-methyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUCFTVAWGRMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227617 | |
| Record name | 1-Methyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-91-2 | |
| Record name | 1-Methyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyladamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B139763.png)
![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)
